molecular formula C15H21N3O B2563725 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile CAS No. 338754-02-2

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile

Cat. No.: B2563725
CAS No.: 338754-02-2
M. Wt: 259.353
InChI Key: PQKQMOTXIJBOFB-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has been studied for its potential therapeutic applications, especially in the field of neurology and psychiatry.

Mechanism of Action

Target of Action

The primary target of the compound 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile is the alpha1-adrenergic receptors (α1-AR) which are a class of G-protein-coupled receptors . These receptors are among the most studied G protein-coupled receptors and are associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

The compound this compound interacts with its target, the alpha1-adrenergic receptors, by binding to them. This interaction results in changes in the receptor’s activity . The binding affinity of this compound for alpha1-adrenergic receptors is in the range from 22 nM to 250 nM .

Biochemical Pathways

The compound this compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). These properties impact the bioavailability of the compound . The compound has been identified as a promising lead compound due to its acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its interaction with the alpha1-adrenergic receptors. By binding to these receptors, the compound can influence their activity and subsequently affect the associated biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile typically involves the reaction of 4-methoxyphenylpiperazine with 2-methylpropanenitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile can be compared with other similar compounds, such as:

    Trazodone: An antidepressant that also acts on serotonin receptors.

    Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: Another alpha1-adrenergic receptor antagonist used for hypertension treatment.

Uniqueness

What sets this compound apart is its specific structural features and the unique combination of functional groups, which contribute to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-15(2,12-16)18-10-8-17(9-11-18)13-4-6-14(19-3)7-5-13/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKQMOTXIJBOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N1CCN(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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